molecular formula C23H36N4O B3806516 N-cyclopropyl-1-[1-[1-(4-methylpyridin-2-yl)propan-2-yl]piperidin-4-yl]piperidine-4-carboxamide

N-cyclopropyl-1-[1-[1-(4-methylpyridin-2-yl)propan-2-yl]piperidin-4-yl]piperidine-4-carboxamide

Cat. No.: B3806516
M. Wt: 384.6 g/mol
InChI Key: QLRVRAFLVDNXCD-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-[1-[1-(4-methylpyridin-2-yl)propan-2-yl]piperidin-4-yl]piperidine-4-carboxamide is a complex organic compound featuring a piperidine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-[1-[1-(4-methylpyridin-2-yl)propan-2-yl]piperidin-4-yl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides under basic conditions.

    Attachment of the 4-methylpyridin-2-yl group: This is typically done through nucleophilic substitution reactions.

    Formation of the carboxamide group: This step involves the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-[1-[1-(4-methylpyridin-2-yl)propan-2-yl]piperidin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: This can be used to modify the functional groups present in the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines and alcohols are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

N-cyclopropyl-1-[1-[1-(4-methylpyridin-2-yl)propan-2-yl]piperidin-4-yl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions of piperidine derivatives with biological targets.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-[1-[1-(4-methylpyridin-2-yl)propan-2-yl]piperidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: These include compounds like piperidine itself, as well as more complex derivatives such as piperidin-4-yl carboxamides.

    Cyclopropyl derivatives: These include compounds like cyclopropylamine and cyclopropylcarboxylic acid.

    Pyridine derivatives: These include compounds like 4-methylpyridine and its various substituted derivatives.

Uniqueness

N-cyclopropyl-1-[1-[1-(4-methylpyridin-2-yl)propan-2-yl]piperidin-4-yl]piperidine-4-carboxamide is unique due to its combination of a piperidine backbone with cyclopropyl and pyridine substituents. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

N-cyclopropyl-1-[1-[1-(4-methylpyridin-2-yl)propan-2-yl]piperidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N4O/c1-17-5-10-24-21(15-17)16-18(2)26-13-8-22(9-14-26)27-11-6-19(7-12-27)23(28)25-20-3-4-20/h5,10,15,18-20,22H,3-4,6-9,11-14,16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRVRAFLVDNXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)CC(C)N2CCC(CC2)N3CCC(CC3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclopropyl-1-[1-[1-(4-methylpyridin-2-yl)propan-2-yl]piperidin-4-yl]piperidine-4-carboxamide
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N-cyclopropyl-1-[1-[1-(4-methylpyridin-2-yl)propan-2-yl]piperidin-4-yl]piperidine-4-carboxamide
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N-cyclopropyl-1-[1-[1-(4-methylpyridin-2-yl)propan-2-yl]piperidin-4-yl]piperidine-4-carboxamide

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